molecular formula C17H16N2O3 B11039870 7,7-dimethyl-4-(4-nitrophenyl)-7,8-dihydro-5(6H)-quinolinone

7,7-dimethyl-4-(4-nitrophenyl)-7,8-dihydro-5(6H)-quinolinone

Cat. No.: B11039870
M. Wt: 296.32 g/mol
InChI Key: GQLKSTQDGYYQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-dimethyl-4-(4-nitrophenyl)-7,8-dihydro-5(6H)-quinolinone is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a quinolinone core, which is a fused ring system containing both aromatic and non-aromatic components, and a nitrophenyl group attached to the fourth position of the quinolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-4-(4-nitrophenyl)-7,8-dihydro-5(6H)-quinolinone typically involves multicomponent reactions (MCRs), which are advantageous due to their efficiency and compliance with green chemistry principles . One common method involves the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be scaled up for industrial applications. The use of efficient catalysts and mild reaction conditions can facilitate large-scale production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-4-(4-nitrophenyl)-7,8-dihydro-5(6H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4-(4-nitrophenyl)-7,8-dihydro-5(6H)-quinolinone involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the quinolinone core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-dimethyl-4-(4-nitrophenyl)-7,8-dihydro-5(6H)-quinolinone is unique due to the presence of both a nitrophenyl group and a quinolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydroquinolin-5-one

InChI

InChI=1S/C17H16N2O3/c1-17(2)9-14-16(15(20)10-17)13(7-8-18-14)11-3-5-12(6-4-11)19(21)22/h3-8H,9-10H2,1-2H3

InChI Key

GQLKSTQDGYYQBE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC=CC(=C2C(=O)C1)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.